N-(2-iodophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.: 868153-82-6
Cat. No.: VC4666815
Molecular Formula: C16H16INOS
Molecular Weight: 397.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 868153-82-6 |
---|---|
Molecular Formula | C16H16INOS |
Molecular Weight | 397.27 |
IUPAC Name | N-(2-iodophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C16H16INOS/c1-10-6-7-11-12(9-20-15(11)8-10)16(19)18-14-5-3-2-4-13(14)17/h2-5,9-10H,6-8H2,1H3,(H,18,19) |
Standard InChI Key | OKVQEMAWCLWVGV-UHFFFAOYSA-N |
SMILES | CC1CCC2=C(C1)SC=C2C(=O)NC3=CC=CC=C3I |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound consists of a partially saturated benzothiophene ring (4,5,6,7-tetrahydro-1-benzothiophene) with a methyl group at position 6 and a carboxamide group at position 3. The carboxamide nitrogen is further substituted with a 2-iodophenyl group. The iodine atom introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions .
Key structural features:
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Benzothiophene core: A bicyclic system comprising a benzene ring fused to a thiophene ring, partially hydrogenated to enhance stability and modulate electronic properties .
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Methyl substituent: At position 6, this group increases lipophilicity and may influence conformational flexibility .
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2-Iodophenyl carboxamide: The electron-withdrawing iodine atom at the ortho position enhances electrophilic character, potentially aiding in halogen bonding interactions .
Spectroscopic Data
While experimental spectral data for this specific compound are unavailable, predictions can be made based on analogous structures:
Property | Predicted Value |
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Molecular Formula | C₁₆H₁₅INOS |
Molecular Weight | 415.27 g/mol |
¹H NMR (CDCl₃) | δ 1.2–1.5 (m, 2H, CH₂), δ 2.1 (s, 3H, CH₃), δ 7.3–7.8 (m, 4H, aromatic) |
¹³C NMR | δ 23.5 (CH₃), δ 115–140 (aromatic), δ 165.2 (C=O) |
IR (KBr) | 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend) |
The iodine atom’s presence would likely produce distinct signals in mass spectrometry, such as a molecular ion peak at m/z 415 .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a multi-step sequence:
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Construction of the benzothiophene core: Cyclization of thioamide precursors or via Friedel-Crafts alkylation .
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Introduction of the methyl group: Alkylation at position 6 using methyl iodide or similar reagents .
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Carboxamide formation: Coupling of the benzothiophene-3-carboxylic acid with 2-iodoaniline using carbodiimide-based activating agents .
Stepwise Synthesis
Step 1: Benzothiophene Core Formation
A thiourea derivative undergoes cyclization in the presence of phosphorus oxychloride to yield the tetrahydrobenzothiophene scaffold .
Step 2: Methylation
Treatment with methyl iodide and a base (e.g., K₂CO₃) in dimethylformamide introduces the methyl group at position 6 .
Step 3: Carboxamide Coupling
The carboxylic acid at position 3 is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reacted with 2-iodoaniline to form the target compound .
Yield Optimization:
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Purification via column chromatography (SiO₂, ethyl acetate/hexane) improves purity .
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Reaction monitoring using thin-layer chromatography (TLC) ensures intermediate quality.
Physicochemical Properties and Reactivity
Solubility and Stability
The compound exhibits limited water solubility due to its hydrophobic benzothiophene core and iodophenyl group. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately stable under inert atmospheres. Light exposure may induce decomposition due to the labile C–I bond .
Chemical Reactivity
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Nucleophilic substitution: The iodine atom can be replaced via Ullmann or Buchwald-Hartwig coupling reactions .
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Oxidation: The thiophene sulfur may oxidize to sulfoxide or sulfone derivatives under strong oxidizing conditions .
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Hydrogenation: The tetrahydro ring system could undergo further saturation, though steric hindrance from the methyl group may limit reactivity .
The iodophenyl variant’s larger atomic radius and polarizability may improve target selectivity compared to smaller halogens .
Applications in Materials Science
The compound’s extended π-system and iodine atom make it a candidate for:
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Organic semiconductors: Charge transport properties could be tuned via halogen interactions .
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Liquid crystals: The rigid benzothiophene core and flexible alkyl chain may support mesophase formation .
Challenges and Future Directions
Synthetic Challenges
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Iodine incorporation: Requires careful handling due to light sensitivity and potential side reactions .
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Stereochemical control: The methyl group’s position may influence ring conformation, necessitating chiral resolution techniques .
Research Opportunities
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